Piridioni
Pyridoindolones are a class of natural products isolated from various fungi and plants, known for their diverse biological activities. These compounds typically consist of a pyridine ring fused to an indole ring, forming a complex structural scaffold with unique functional groups. Pyridoindolones have shown significant potential in the development of new pharmaceuticals due to their inhibitory effects on various enzymes, including tyrosinase and protein kinases.
Structurally, these compounds exhibit variations in substituents attached to both rings, which can influence their bioactivity and pharmacological properties. For instance, some pyridoindolones have demonstrated strong antimicrobial activities against drug-resistant pathogens, making them promising candidates for the treatment of infectious diseases. Additionally, certain derivatives have shown promise in anticancer therapy by targeting specific signaling pathways involved in cell proliferation.
In conclusion, pyridoindolones represent a fascinating area of research with vast potential in both academia and industry, offering new opportunities for developing innovative therapeutic agents.

Struttura | Nome chimico | CAS | MF |
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3H-Pyrido[4,3-b]indol-3-one,2,5-dihydro-1-methyl- | 74011-10-2 | C12H10N2O |
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Chaetominine | 918659-56-0 | C22H18N4O4 |
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(3E,7aS)-7a-(1,1-dimethylprop-2-en-1-yl)-3-(1H-imidazol-5-ylmethylidene)-6,12-dimethoxy-7a,12-dihydro-1H,5H-imidazo[1',2':1,2]pyrido[2,3-b]indole-2,5(3H)-dione | 55623-37-5 | C24H25N5O4 |
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xenocladoniamide B | 1431941-26-2 | C20H11Cl2N3O3 |
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xenocladoniamide A | 1431941-25-1 | C20H12ClN3O3 |
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8,9-dehydroneoxaline | 76386-51-1 | C23H23N5O4 |
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trigonostemine E | 1367322-82-4 | C21H15N3O2 |
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6H-Pyrido[1,2-a:3,4-b']diindole-6,13-dione | 1619918-28-3 | C18H10N2O2 |
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Meleagrin D; 4',5'-Dihydro, 5'-hydroxy | 1233239-73-0 | C32H39N5O6 |
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Trifiline C | 1426908-18-0 | C23H19N3O3 |
Letteratura correlata
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